N'-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[410]heptane-7-carbohydrazide is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a bicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The bicycloheptane ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline
- N’-[(E)-(4-bromophenyl)methylidene]-4-methylbenzohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicycloheptane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may contribute to its enhanced stability and potential biological activities .
Properties
Molecular Formula |
C16H19BrN2O |
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Molecular Weight |
335.24 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19BrN2O/c1-16-9-3-2-4-13(16)14(16)15(20)19-18-10-11-5-7-12(17)8-6-11/h5-8,10,13-14H,2-4,9H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
OHEOKZNCXBDYNE-VCHYOVAHSA-N |
Isomeric SMILES |
CC12CCCCC1C2C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC12CCCCC1C2C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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